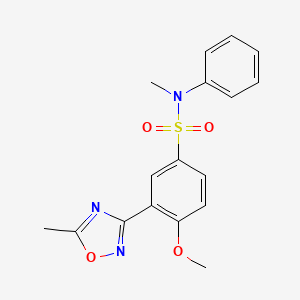
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide, also known as HMN-176, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound was first synthesized in 1999 and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide involves the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting tubulin polymerization, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide prevents the formation of microtubules, which are essential for the proper function of the cytoskeleton. This disruption of the cytoskeleton leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide in lab experiments is its specificity for cancer cells. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide in lab experiments is its solubility. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide has low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide. One potential direction is the development of more soluble derivatives of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide, which would improve its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing and administration of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide in cancer treatment. Finally, more research is needed to determine the potential use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide involves several steps, including the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde, followed by the reaction with N-methyl-3-nitrobenzamide. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide has been the subject of extensive research in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Studies have also shown that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide can induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-21(19(24)12-4-3-5-15(9-12)22(25)26)11-14-8-13-10-16(27-2)6-7-17(13)20-18(14)23/h3-10H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAIBSMJTSCJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)

![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)



